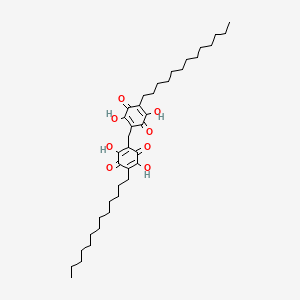
2,5-Cyclohexadiene-1,4-dione, 2,2'-methylenebis(3,6-dihydroxy-5-tridecyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Cyclohexadiene-1,4-dione, 2,2’-methylenebis(3,6-dihydroxy-5-tridecyl-) is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes two cyclohexadiene-1,4-dione units connected by a methylene bridge, each substituted with hydroxy and tridecyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2,2’-methylenebis(3,6-dihydroxy-5-tridecyl-) typically involves the reaction of 2,5-cyclohexadiene-1,4-dione with appropriate tridecyl-substituted hydroxy compounds under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure settings to ensure the correct formation of the methylene bridge and the substitution of hydroxy groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-throughput screening to optimize reaction conditions. The use of advanced purification methods, such as chromatography and crystallization, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-Cyclohexadiene-1,4-dione, 2,2’-methylenebis(3,6-dihydroxy-5-tridecyl-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the dione units to dihydroxy compounds.
Substitution: The hydroxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various quinones, dihydroxy derivatives, and substituted cyclohexadiene compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,5-Cyclohexadiene-1,4-dione, 2,2’-methylenebis(3,6-dihydroxy-5-tridecyl-) has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of oxidative stress-related conditions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2,2’-methylenebis(3,6-dihydroxy-5-tridecyl-) involves its interaction with various molecular targets and pathways. The compound’s hydroxy groups can participate in redox reactions, influencing cellular oxidative states. Additionally, its structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Dihydroxy-1,4-benzoquinone: Shares a similar quinone structure but lacks the methylene bridge and tridecyl substitutions.
2,3,5,6-Tetraamino-1,4-benzoquinone: Contains amino groups instead of hydroxy groups, leading to different chemical properties and reactivity.
Uniqueness
2,5-Cyclohexadiene-1,4-dione, 2,2’-methylenebis(3,6-dihydroxy-5-tridecyl-) is unique due to its specific substitution pattern and the presence of a methylene bridge, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
13917-35-6 |
|---|---|
Molecular Formula |
C39H60O8 |
Molecular Weight |
656.9 g/mol |
IUPAC Name |
2-[(2,5-dihydroxy-3,6-dioxo-4-tridecylcyclohexa-1,4-dien-1-yl)methyl]-3,6-dihydroxy-5-tridecylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C39H60O8/c1-3-5-7-9-11-13-15-17-19-21-23-25-28-32(40)36(44)30(37(45)33(28)41)27-31-38(46)34(42)29(35(43)39(31)47)26-24-22-20-18-16-14-12-10-8-6-4-2/h40,42,45,47H,3-27H2,1-2H3 |
InChI Key |
UJRBGYWAIIVDNE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC1=C(C(=O)C(=C(C1=O)O)CC2=C(C(=O)C(=C(C2=O)O)CCCCCCCCCCCCC)O)O |
Canonical SMILES |
CCCCCCCCCCCCCC1=C(C(=O)C(=C(C1=O)O)CC2=C(C(=O)C(=C(C2=O)O)CCCCCCCCCCCCC)O)O |
Key on ui other cas no. |
13917-35-6 |
Synonyms |
ardisin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















